molecular formula C15H13Cl2NO2 B7978699 Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate CAS No. 23148-44-9

Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate

Cat. No.: B7978699
CAS No.: 23148-44-9
M. Wt: 310.2 g/mol
InChI Key: UUWKZZWCNNRGBM-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position, a 2,4-dichlorophenyl group at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,4-dichlorobenzaldehyde and acetone, followed by cyclization.

    Esterification: The carboxylic acid group at the 3-position of the pyridine ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxamide: This compound has an amide group instead of an ester group, which may affect its reactivity and biological activity.

    Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s properties and applications.

    Ethyl 6-(2,4-dichlorophenyl)-2-ethylpyridine-3-carboxylate:

Properties

IUPAC Name

ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-3-20-15(19)11-6-7-14(18-9(11)2)12-5-4-10(16)8-13(12)17/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKZZWCNNRGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695421
Record name Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23148-44-9
Record name Ethyl 6-(2,4-dichlorophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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